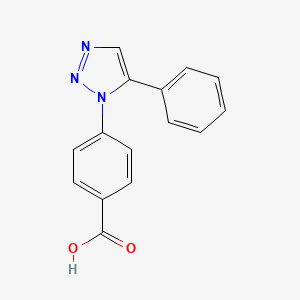
2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid, also known as DQA, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DQA is a heterocyclic compound that contains both a quinoline and benzoic acid moiety.
作用机制
The mechanism of action of 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In Alzheimer's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. In Parkinson's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and physiological effects:
2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In cancer research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to induce apoptosis and inhibit angiogenesis in cancer cells. In Alzheimer's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to improve cognitive function and inhibit beta-amyloid aggregation in animal models. In Parkinson's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation in animal models.
实验室实验的优点和局限性
The advantages of using 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid in lab experiments include its potential therapeutic applications in various diseases, its ability to inhibit various enzymes and signaling pathways, and its ability to exhibit various biochemical and physiological effects. The limitations of using 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
For 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid research include the development of more potent and selective 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid analogs, the investigation of its potential therapeutic applications in other diseases, the elucidation of its mechanism of action, and the evaluation of its toxicity and pharmacokinetic properties. Additionally, the use of 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.
合成方法
The synthesis of 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid involves the condensation reaction between 2-aminobenzoic acid and 3,4-dihydro-2(1H)-quinolinone. The reaction is carried out in the presence of a catalyst such as acetic anhydride or concentrated sulfuric acid. The resulting product is then purified using column chromatography to obtain pure 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid.
科学研究应用
2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the pathogenesis of the disease. In Parkinson's disease research, 2-(3,4-dihydro-2(1H)-quinolinylideneamino)benzoic acid has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation.
属性
IUPAC Name |
2-(3,4-dihydroquinolin-2-ylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c19-16(20)12-6-2-4-8-14(12)18-15-10-9-11-5-1-3-7-13(11)17-15/h1-8H,9-10H2,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGZBHLKTSQBHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC2=CC=CC=C21)NC3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2-thienyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B5836145.png)



![1-[(4-methoxyphenyl)sulfonyl]-4-propionylpiperazine](/img/structure/B5836162.png)
![3-(2-chlorophenyl)-N-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B5836189.png)


![methyl 4-[2-(5-phenyl-1,2,4-triazin-3-yl)carbonohydrazonoyl]benzoate](/img/structure/B5836233.png)
![4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}morpholine](/img/structure/B5836240.png)

![ethyl (2-{[4-(acetylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5836248.png)